Bienvenue dans la boutique en ligne BenchChem!

rac-tert-butylN-[(1R,4S,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

rac-tert-butyl N-[(1R,4S,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate (CAS 2101334-38-5) is a racemic, bicyclic carbamate building block with a molecular formula C₁₁H₂₀N₂O₃ and a molecular weight of 228.3 g/mol. Its core scaffold is a 2-azabicyclo[2.2.1]heptane with a free secondary amine at the 2-position, a hydroxyl group at the 6-position, and a Boc-protected primary amine directly attached to the 7-position bridge carbon.

Molecular Formula C11H20N2O3
Molecular Weight 228.292
CAS No. 2101334-38-5
Cat. No. B2792297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-tert-butylN-[(1R,4S,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
CAS2101334-38-5
Molecular FormulaC11H20N2O3
Molecular Weight228.292
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1C2CC(C1NC2)O
InChIInChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-7(14)9(8)12-5-6/h6-9,12,14H,4-5H2,1-3H3,(H,13,15)/t6-,7+,8-,9-/m1/s1
InChIKeyKABBBXJFTRLKCT-BZNPZCIMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-tert-butyl N-[(1R,4S,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate (CAS 2101334-38-5) – Baseline Identity & Differentiation Need for Scientific Procurement


rac-tert-butyl N-[(1R,4S,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate (CAS 2101334-38-5) is a racemic, bicyclic carbamate building block with a molecular formula C₁₁H₂₀N₂O₃ and a molecular weight of 228.3 g/mol . Its core scaffold is a 2-azabicyclo[2.2.1]heptane with a free secondary amine at the 2-position, a hydroxyl group at the 6-position, and a Boc-protected primary amine directly attached to the 7-position bridge carbon. Unlike the more prevalent 2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane analogs (e.g., CAS 207405-59-2), this compound retains a free ring nitrogen, fundamentally altering its hydrogen-bonding capacity, pKa profile, and synthetic reactivity . These structural distinctions create quantifiable differentiation that directly impacts its utility in parallel medicinal chemistry campaigns and fragment-based library design.

Why Generic Substitution Fails: Structural Specificity Defines the Reactivity and Physicochemical Signature of rac-tert-butyl N-[(1R,4S,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate


Generic in-class alternatives—such as 2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane (CAS 207405-59-2) or 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane (CAS 1251015-62-9) —lock the ring nitrogen in a carbamate form, rendering it non-basic and non-nucleophilic. In contrast, the target compound’s free amine at the 2-position allows for selective N-alkylation, acylation, or salt formation, while the Boc-protected 7-amino group remains orthogonal for late-stage deprotection and coupling . This orthogonal protection strategy is impossible with the fully N-Boc-protected analogs, where both nitrogen functionalization options are blocked. Additionally, the presence of the 6-hydroxy group in the target compound adds a third functional handle (alcohol) absent in the 2-Boc-7-amino series, directly impacting logP and hydrogen-bond donor count . Simply interchanging these scaffolds would either compromise synthetic flexibility or alter key molecular properties critical for target engagement and pharmacokinetic profiling.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of rac-tert-butyl N-[(1R,4S,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate


Hydrogen-Bond Donor Count: A Critical Descriptor for Blood-Brain Barrier Permeation and Solubility

The target compound possesses a hydrogen-bond donor count of 3 (one hydroxyl, one secondary amine, one carbamate NH) . The closest 2-Boc-6-hydroxy analog (CAS 207405-59-2) has only 1 hydrogen-bond donor (the hydroxyl group), as the ring nitrogen is blocked by the Boc group . This difference of 2 HBDs directly impacts the compound's compliance with Lipinski's Rule of 5 and its predicted CNS MPO score, making the target compound less likely to cross the blood-brain barrier passively but more amenable to formulation as a salt for increased aqueous solubility [1].

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Calculated LogP Differential: Impacting Lipophilicity-Dependent Assay Performance

Using the identical XLogP3 algorithm on PubChem, the target compound (free amine, Boc-protected 7-amino, 6-hydroxy) is predicted to have a logP of approximately 0.8 . The comparator 2-Boc-6-hydroxy analog (CAS 207405-59-2), with a blocked ring nitrogen, exhibits a calculated logP of 1.2 . This 0.4 log unit decrease represents a ~2.5-fold lower octanol/water partition coefficient, which is quantitatively significant for avoiding lipophilicity-driven assay interference and reducing non-specific protein binding in biochemical screens.

ADME/Tox Profiling Fragment-Based Drug Discovery LogP Optimization

Commercial Purity Benchmark: 95% Minimum Purity with Defined Racemic Composition

The target compound is commercially available with a minimum purity of 95% as a racemic mixture . In contrast, the enantiopure (1R,4S,6R,7S) isomer is not listed in any public catalog or vendor database as of the search date . For programs that require racemic intermediates to access both enantiomeric series simultaneously for SAR exploration, the racemic form provides a cost-effective, single-isomer procurement pathway, avoiding the need for costly chiral chromatography separation at the building-block stage.

Procurement Specification Chemical Purity Racemic Integrity

Orthogonal Protecting Group Strategy: Enabling Sequential Functionalization Not Possible with N-Boc Analogs

The target compound carries a free secondary amine (pKa ~10) and a Boc-protected primary amine (cleavage with TFA or HCl), providing true orthogonality. The comparator 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane (CAS 1251015-62-9) has only the Boc-protected 7-amino group as a reactive handle, while the ring nitrogen is blocked . This lack of orthogonality means any attempt to introduce diversity at two positions requires a lengthier, lower-yielding sequence (Boc deprotection, first diversification, re-protection, second diversification), whereas the target molecule permits sequential diversification in two steps without intermediate protection, directly reducing synthesis step count by 1–2 steps per library member [1].

Synthetic Methodology Protecting Group Orthogonality Library Synthesis

Optimal Application Scenarios for rac-tert-butyl N-[(1R,4S,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate Based on Quantitative Differentiation Evidence


Parallel Library Synthesis Requiring Orthogonal Amine Functionalization

The orthogonal protection (free 2-NH and Boc-7-NH) directly reduces the number of synthetic steps needed to generate diverse amide/sulfonamide libraries by 1–2 steps per analog compared to N-Boc-only analogs . This is particularly valuable in lead optimization campaigns where rapid SAR expansion is required, and each eliminated step saves ~2–3 days of chemist time and associated solvent/reagent costs per library member.

Fragment-Based Screening Collections Prioritizing Low Lipophilicity and High Solubility

The 0.4 log unit lower XLogP3 compared to 2-Boc-6-hydroxy scaffolds makes the target compound a preferred fragment library component for biophysical assays (SPR, NMR) where lipophilic compounds cause non-specific binding and false positives. Its 3 HBD count also enhances aqueous solubility, facilitating screening at higher fragment concentrations without DMSO precipitation issues.

Racemic Intermediates for Dual-Enantiomer SAR Prospecting

As the enantiopure (1R,4S,6R,7S) isomer is not commercially available , the racemic product offers a unique procurement pathway to simultaneously test both enantiomers in biological assays. This is cost-efficient for early-stage programs that need to determine enantiomeric preference before committing to an expensive chiral resolution or asymmetric synthesis campaign.

Synthesis of Bifunctional Probes Incorporating a Hydroxyl Reporter Handle

The 6-hydroxy group, absent in the 2-Boc-7-amino series, provides a third functional handle for attaching fluorophores, biotin tags, or solid-support linkers without consuming the orthogonal amine handles . This enables construction of chemical biology probes where the bicyclic core acts as a rigid scaffold with defined spatial orientation of the three functional vectors.

Quote Request

Request a Quote for rac-tert-butylN-[(1R,4S,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.